molecular formula C15H13NO3 B11857363 7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile

7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile

Cat. No.: B11857363
M. Wt: 255.27 g/mol
InChI Key: OESHHDKHWUCFHI-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile is a complex organic compound that belongs to the dibenzofuran family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carbonitrile group attached to a dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through a condensation reaction, followed by cyclization and functional group modifications to introduce the methoxy, methyl, and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions may introduce halogen atoms or other functional groups.

Scientific Research Applications

7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound of the dibenzofuran family, lacking the methoxy, methyl, and carbonitrile groups.

    7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan: A similar compound without the carbonitrile group.

    3-Methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile: A similar compound without the methoxy group.

Uniqueness

7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile is unique due to the presence of all three functional groups (methoxy, methyl, and carbonitrile) on the dibenzofuran core

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

7-methoxy-3-methyl-4-oxo-1,2-dihydrodibenzofuran-3-carbonitrile

InChI

InChI=1S/C15H13NO3/c1-15(8-16)6-5-11-10-4-3-9(18-2)7-12(10)19-13(11)14(15)17/h3-4,7H,5-6H2,1-2H3

InChI Key

OESHHDKHWUCFHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)OC3=C2C=CC(=C3)OC)C#N

Origin of Product

United States

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